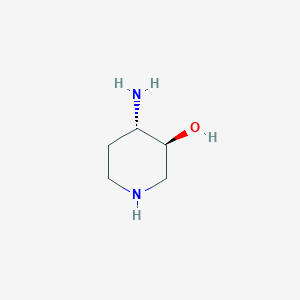

(3S,4S)-4-Aminopiperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Natural Products and Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence stems from its ability to adopt a stable chair conformation, which can be appropriately substituted to present functional groups in well-defined three-dimensional orientations. This structural feature is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. the-innovation.org

In nature, the piperidine scaffold is the core of numerous alkaloids with a wide spectrum of biological activities. nih.gov In the pharmaceutical industry, piperidine derivatives are integral to more than twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. researchgate.netnih.gov The incorporation of a piperidine moiety can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles of drug candidates. researchgate.netthieme-connect.com

Table 1: Examples of Bioactive Molecules Containing the Piperidine Scaffold

| Compound Class | Example | Significance |

| Alkaloids | (-)-Solenopsin A | Found in fire ant venom. |

| Pharmaceuticals | Donepezil | Used in the management of Alzheimer's disease. nih.gov |

| Pharmaceuticals | Ritalin (Methylphenidate) | A central nervous system stimulant. |

| Natural Products | (-)-Coniine | A toxic alkaloid from poison hemlock. researchgate.net |

The Role of Chirality and Stereoisomerism in Aminopiperidinol Functionality

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. mdpi.comscinapse.io Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with small molecules. the-innovation.orgmdpi.com This means that different stereoisomers of a chiral drug can have vastly different biological activities, with one enantiomer being therapeutic (the eutomer) while the other may be less active, inactive, or even cause adverse effects (the distomer). mdpi.com

In aminopiperidinols, the presence of at least two stereocenters—the carbons bearing the amino and hydroxyl groups—gives rise to multiple possible stereoisomers. The specific spatial arrangement (stereochemistry) of these functional groups is critical to the molecule's function. For (3S,4S)-4-Aminopiperidin-3-ol, the (3S,4S) designation specifies a precise trans configuration of the amino and hydroxyl groups on the piperidine ring. This defined stereochemistry dictates how the molecule can interact with other chiral molecules, making stereoselective synthesis a paramount goal for chemists working in this area. rsc.orgthieme.com The ability to synthesize a single, desired stereoisomer is crucial for developing safe and effective pharmaceuticals. nih.gov

Overview of this compound within the Context of Aminoalcohol Building Blocks

This compound is a chiral aminoalcohol that serves as a valuable building block in organic synthesis. researchgate.net Its structure contains a primary amine and a secondary alcohol in a specific, trans-stereochemical relationship on a piperidine framework. This arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly those with therapeutic potential. arkat-usa.org

The synthesis of enantiomerically pure this compound and its derivatives is an active area of research. researchgate.net Strategies often involve the stereoselective opening of a chiral epoxide precursor, such as (3R,4S)-3,4-epoxypiperidine, with an amine. arkat-usa.org The resulting trans-aminoalcohol can then be used in the construction of piperidine-based compounds that mimic sugars or are analogs of natural alkaloids. arkat-usa.org The compound is typically handled as a dihydrochloride (B599025) salt to improve its stability and handling characteristics. chemscene.combldpharm.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | chemscene.com |

| Molecular Weight | 116.16 g/mol | chemscene.com |

| Stereochemistry | (3S,4S) | chemscene.com |

| Typical Form | Dihydrochloride Salt | chemscene.combldpharm.com |

| Molecular Formula (Salt) | C₅H₁₄Cl₂N₂O | chemscene.com |

| Molecular Weight (Salt) | 189.08 g/mol | chemscene.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3S,4S)-4-aminopiperidin-3-ol |

InChI |

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m0/s1 |

InChI Key |

UVBKPWNFXFUDOU-WHFBIAKZSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1N)O |

Canonical SMILES |

C1CNCC(C1N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s,4s 4 Aminopiperidin 3 Ol and Its Stereoisomers

Stereoselective and Regioselective Approaches to Aminopiperidinol Synthesis

The creation of the vicinal amino alcohol functionality on the piperidine (B6355638) ring with specific stereochemistry necessitates the use of highly controlled synthetic methods. Key among these are reactions that can introduce amino and hydroxyl groups in a predictable manner, often leveraging cyclic intermediates to fix the spatial arrangement of substituents.

The ring-opening of 3,4-epoxypiperidines stands out as a robust and highly stereospecific method for the synthesis of trans-4-aminopiperidin-3-ols. nih.gov The inherent strain of the three-membered epoxide ring facilitates nucleophilic attack under relatively mild conditions, while the cyclic nature of the substrate provides a rigid framework for stereochemical control. researchgate.netlibretexts.org

The core of this synthetic strategy involves the nucleophilic addition of an amine to a 3,4-epoxypiperidine precursor. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.net The amine attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. This process results in the formation of a trans-β-amino alcohol, where the newly introduced amino group and the resulting hydroxyl group are on opposite faces of the piperidine ring. nih.govlibretexts.org The stereospecificity of the SN2 attack dictates that the reaction occurs with a complete inversion of configuration at the carbon center that is attacked. researchgate.net

In the ring-opening of a chiral, enantiopure epoxide, the structure of the amine nucleophile generally does not alter the inherent stereochemical course of the reaction, which is dictated by the SN2 mechanism. The reaction consistently yields a product with a trans relationship between the amino and hydroxyl groups. For instance, the reaction of enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine with various amines, such as benzylamine, (S)-1-phenylethylamine, and 2-hydroxyethylamine, consistently produces the corresponding trans-(3R,4R)-4-aminopiperidin-3-ol derivatives. nih.gov The absolute configuration of the final product is determined by the absolute configuration of the starting epoxide and the predictable backside attack of the nucleophile. nih.govresearchgate.net While the nucleophile's structure does not change the trans outcome, its steric bulk can influence the reaction rate.

Regiospecificity refers to the preferential site of nucleophilic attack on an unsymmetrical epoxide. In the case of N-protected 3,4-epoxypiperidines, the two carbon atoms of the epoxide ring (C3 and C4) are electronically and sterically distinct. Under neutral or Lewis acidic conditions, the aminolysis reaction exhibits high regioselectivity. The nucleophilic attack occurs preferentially at the C4 position, which is generally less sterically hindered. libretexts.orgresearchgate.net This selective attack leads to the formation of 4-aminopiperidin-3-ol as the major regioisomer over the 3-aminopiperidin-4-ol (B3267591) alternative. researchgate.net Uncatalyzed reactions, however, may lead to mixtures of regioisomers, highlighting the importance of catalysts in controlling the reaction's regiochemical outcome. researchgate.net The principle of attack at the less substituted carbon is a hallmark of SN2 reactions with strong nucleophiles on epoxides. youtube.com

Lewis acids play a crucial role in activating the epoxide ring towards nucleophilic attack, thereby enhancing reaction rates and often improving regioselectivity. bohrium.com The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic.

Lithium Perchlorate (B79767) (LiClO₄): Lithium perchlorate is an effective and commonly used Lewis acid catalyst for the aminolysis of 3,4-epoxypiperidines. nih.gov It facilitates the highly regioselective and stereospecific ring-opening with amines at room temperature, affording trans-4-aminopiperidin-3-ols in good yields. nih.gov The lithium cation (Li⁺) is believed to be the active catalytic species, activating the epoxide for attack. This method has been successfully applied to the synthesis of various optically pure trans-(3R,4R)-4-aminopiperidin-3-ols. nih.gov The use of LiClO₄ has also been reported to achieve total regioselectivity in the ring-opening of other functionalized epoxides.

Diisobutylaluminum Amides: While various aluminum-based reagents are known to promote the aminolysis of epoxides, specific literature detailing the use of diisobutylaluminum amides for the synthesis of 4-aminopiperidin-3-ol from 3,4-epoxypiperidine is not prominently available. However, the general principle involves the formation of a more potent nucleophile from the amine and the aluminum reagent, which then attacks the Lewis acid-activated epoxide.

The synthesis of a specific enantiomer, such as (3S,4S)-4-Aminopiperidin-3-ol, requires a robust strategy for controlling absolute stereochemistry. The most direct and effective approach is to begin with an enantiomerically pure starting material.

In the context of the epoxide ring-opening methodology, this involves the use of an enantiopure 3,4-epoxypiperidine. For example, the synthesis of trans-(3R,4R)-4-aminopiperidin-3-ols is achieved by starting with optically pure (3R,4S)-3,4-epoxypiperidine. nih.gov The stereochemical integrity of the starting material is transferred to the product via the stereospecific SN2 reaction. Therefore, to synthesize the target compound this compound, the corresponding enantiomeric epoxide, (3S,4R)-3,4-epoxypiperidine, would be required.

The preparation of the enantiopure epoxide itself is a critical step. This can be accomplished through methods such as asymmetric epoxidation of a corresponding olefin precursor or through the kinetic resolution of a racemic epoxide, where one enantiomer reacts faster with a chiral reagent, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.gov

Data Tables

Table 1: Synthesis of trans-(3R,4R)-4-Aminopiperidin-3-ol Derivatives via LiClO₄-Catalyzed Epoxide Ring-Opening nih.gov

| Entry | Nucleophile (Amine) | Starting Epoxide | Product | Yield (%) |

| 1 | Benzylamine | (3R,4S)-1-Benzyl-3,4-epoxypiperidine | (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol | 85 |

| 2 | (S)-1-Phenylethylamine | (3R,4S)-1-Benzyl-3,4-epoxypiperidine | (3R,4R)-1-Benzyl-4-(((S)-1-phenylethyl)amino)piperidin-3-ol | 80 |

| 3 | 2-Hydroxyethylamine | (3R,4S)-1-Benzyl-3,4-epoxypiperidine | (3R,4R)-1-Benzyl-4-((2-hydroxyethyl)amino)piperidin-3-ol | 75 |

Table 2: Regioselectivity in the Ring-Opening of 1-tert-Butoxycarbonyl-3,4-epoxypiperidine researchgate.net

| Nucleophile | Conditions | Ratio of Regioisomers (4-amino-3-ol : 3-amino-4-ol) | Total Yield (%) |

| Methylamine | DBU, EtOH, 90 °C, 12 h | 65 : 35 | 57 |

| 1-(4-Methoxyphenyl)piperazine | DBU, EtOH, 90 °C, 50 h | 55 : 45 | 77 |

| 3-Methoxyaniline | EtOH, 90 °C, 5 days | 53 : 47 | 85 |

Strategies for Enantiopure Aminopiperidinol Synthesis

Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer being consumed faster, leaving the other, less reactive enantiomer enriched. wikipedia.org While direct kinetic resolution on the final aminopiperidinol is less common, this strategy is often applied to key racemic intermediates in the synthetic pathway.

Enzymatic kinetic resolution, particularly using lipases, is a prevalent method. researchgate.net For instance, racemic amines or alcohols that are precursors to the piperidine ring can be resolved through enantioselective acylation. mdpi.com In a typical process, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Candida rugosa lipase is used to acylate one enantiomer of a racemic amino alcohol preferentially, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netmdpi.com

| Racemic Intermediate | Chiral Reagent/Catalyst | Principle | Outcome |

|---|---|---|---|

| Racemic β-amino alcohol | Lipase (e.g., CALB) + Acyl Donor | Enantioselective N- or O-acylation | Separation of acylated enantiomer from unreacted enantiomer |

| Racemic allylic alcohol | Sharpless Asymmetric Epoxidation Reagents | Enantioselective epoxidation | Separation of epoxy alcohol from unreacted allylic alcohol wikipedia.org |

| Racemic secondary amine | Chiral Acylating Agent | Parallel kinetic resolution | Each enantiomer reacts with a different pseudoenantiotopic N-acyl group rsc.org |

Asymmetric Induction and Chiral Auxiliary-Mediated Routes

Asymmetric induction involves the use of a chiral element to influence the creation of a new stereocenter. nih.gov A common and effective strategy is the temporary incorporation of a chiral auxiliary into a substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction and is subsequently removed. wikipedia.org

Evans oxazolidinone auxiliaries are widely employed in this context. wikipedia.org For example, an achiral precursor can be attached to an Evans auxiliary. Subsequent reactions, such as alkylation or aldol (B89426) additions, proceed with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. wikipedia.orgwhiterose.ac.uk After the desired stereocenters are set, the auxiliary is cleaved to reveal the chiral product. Camphorsultams and pseudoephedrine have also been successfully used as chiral auxiliaries in the synthesis of substituted piperidines. whiterose.ac.uk

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of an achiral substrate to the chiral auxiliary.

Diastereoselective reaction (e.g., conjugate addition, alkylation) to create one or more stereocenters.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

| Chiral Auxiliary | Key Reaction Type | Mechanism of Stereocontrol |

|---|---|---|

| Evans Oxazolidinone | Alkylation, Aldol Reaction | Steric shielding of one face of the enolate wikipedia.org |

| Camphorsultam | Conjugate Addition | Formation of a rigid chelated intermediate directing the approach of the nucleophile |

| Pseudoephedrine | Alkylation of Glycinamide Enolates | Formation of a stable lithium chelate that blocks one face from electrophilic attack whiterose.ac.uk |

Derivation from Optically Active Precursors

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This strategy transfers the existing chirality of the starting material to the final product, avoiding the need for a resolution step or an asymmetric catalyst.

For the synthesis of this compound, amino acids like L-aspartic acid or L-serine are common starting points. whiterose.ac.uk The synthesis often involves a series of transformations including reductions, cyclizations, and functional group manipulations to construct the piperidine ring while preserving the stereochemical integrity of the original chiral centers. For example, a synthesis starting from (S)-pyroglutaminol has been reported to yield the (3S,4S) stereochemistry of an aminopiperidinol derivative. arkat-usa.org

Reductive Transformations of Piperidine Ketone/Aldehyde Precursors

Diastereoselective reduction of a carbonyl group on a pre-formed piperidine ring is a key strategy for establishing the hydroxyl stereocenter. The synthesis of a 4-amino-3-oxopiperidine precursor allows for the reduction of the ketone to establish the C3-hydroxyl group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the steric and electronic nature of the substituents on the piperidine ring.

Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically approach from the less hindered face of the ketone, leading to axial attack and the formation of an equatorial alcohol. Conversely, smaller reducing agents like sodium borohydride (B1222165) may favor equatorial attack, yielding an axial alcohol. The presence of a bulky protecting group on the nitrogen or the C4-amino group can significantly influence the facial selectivity of the reduction. Reductive amination is another key transformation in this class, used to form the C-N bond with stereocontrol. nih.gov

Ring Expansion Methodologies for Piperidine Scaffold Construction

Ring expansion strategies provide an alternative route to the piperidine core, often starting from more readily available five-membered ring systems like pyrrolidines. These methods can offer unique stereochemical control. One such approach involves the rearrangement of a suitably functionalized proline derivative. While less common for this specific target, methodologies like the Dowd-Beckwith ring expansion of proline esters via radical cyclization and fragmentation can, in principle, be adapted to generate substituted piperidines.

Hydroboration/Oxidation Sequences for Diastereoselective Control

Hydroboration-oxidation is a two-step process that converts an alkene into an alcohol. masterorganicchemistry.com This reaction is known for its predictable stereochemistry (syn-addition of H and B across the double bond) and regioselectivity (anti-Markovnikov addition). masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing 4-aminopiperidin-3-ol, this sequence can be applied to a 1,2,3,6-tetrahydropyridine (B147620) intermediate to install the hydroxyl group at the C3 position.

The facial selectivity of the hydroboration step is directed by the existing substituents on the ring. An adjacent substituent can sterically hinder one face of the alkene, directing the borane (B79455) reagent to the opposite face. Subsequent oxidation of the carbon-boron bond with reagents like hydrogen peroxide proceeds with retention of stereochemistry, locking in the configuration of the newly formed alcohol. masterorganicchemistry.com

| Alkene Precursor | Borane Reagent | Key Feature | Stereochemical Outcome |

|---|---|---|---|

| N-protected 4-amino-1,2,3,6-tetrahydropyridine | Borane-THF (BH₃·THF) | Syn-addition of H and B masterorganicchemistry.com | The hydroxyl group is introduced on the same face as the hydrogen atom added to the adjacent carbon. |

| Chirally substituted tetrahydropyridine | 9-Borabicyclononane (9-BBN) | High regioselectivity and steric sensitivity masterorganicchemistry.com | Diastereoselective formation of the C3-hydroxyl group, controlled by existing stereocenters. |

Hydrogenation-Based Syntheses of Piperidine Rings

The catalytic hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of the piperidine scaffold. nih.govorganic-chemistry.org To achieve the desired (3S,4S) stereochemistry, this approach must be rendered diastereoselective. This can be accomplished by hydrogenating a substituted pyridine precursor that already contains chiral information.

A common strategy involves the hydrogenation of a chiral, substituted pyridine. The existing stereocenter(s) on a side chain can direct the approach of hydrogen to one face of the ring, a process known as substrate-controlled diastereoselective hydrogenation. Transition metal catalysts such as rhodium, ruthenium, and palladium on carbon are frequently employed. organic-chemistry.orgnih.gov In some cases, dearomatization of a fluoropyridine followed by hydrogenation has been shown to produce all-cis-fluorinated piperidines with high diastereoselectivity. nih.gov

| Unsaturated Precursor | Catalyst | Conditions | Key Advantage |

|---|---|---|---|

| Substituted Pyridine | Rh/C, PtO₂ | High pressure H₂, acidic or neutral media | Direct formation of the saturated ring nih.govorganic-chemistry.org |

| Pyridinium Salt | Iridium Complex | Asymmetric Hydrogenation | Enantioselective synthesis of chiral piperidines nih.gov |

| Fluoropyridine | Rhodium(I) Complex | Dearomatization/Hydrogenation | Highly diastereoselective access to all-cis substituted piperidines nih.gov |

Development of Scalable and Efficient Synthetic Routes

The synthesis of enantiomerically pure piperidine derivatives such as this compound is a significant challenge in medicinal and process chemistry. The development of synthetic routes that are not only efficient in terms of yield and stereoselectivity but also scalable for industrial production is a key focus of research. An effective methodology for a scalable and stereospecific synthesis of trans-4-aminopiperidin-3-ols has been developed, which provides a practical route to these valuable chiral building blocks. arkat-usa.org

A prominent strategy involves the regioselective and stereospecific ring-opening of a chiral epoxide precursor. Specifically, enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine can be reacted with various amines in the presence of a Lewis acid, such as lithium perchlorate (LiClO₄), in acetonitrile (B52724) (CH₃CN) at room temperature. arkat-usa.org This method yields the desired trans-amino alcohol products, including the precursor to this compound, in good yields (75-85%). arkat-usa.org The scalability of this route is enhanced by the mild reaction conditions and the availability of the starting materials.

Key features contributing to the efficiency and scalability of this route include:

High Stereospecificity: The Sₙ2-type ring-opening of the epoxide ensures the inversion of configuration at the C-4 position, leading to the desired trans stereochemistry with high fidelity.

Mild Conditions: The reaction proceeds efficiently at ambient temperature, which reduces energy consumption and the need for specialized high-pressure or high-temperature equipment, making it more amenable to large-scale production. arkat-usa.org

Versatility: The methodology is versatile, allowing for the introduction of various amino substituents by simply changing the amine nucleophile used in the ring-opening step. arkat-usa.org

For the synthesis of all possible stereoisomers, which is often necessary for structure-activity relationship (SAR) studies in drug discovery, enzymatic approaches have shown significant promise. mdpi.com One-pot, multi-enzymatic procedures can create multiple stereogenic centers sequentially and with high enantiomeric control. mdpi.com While not specifically detailed for this compound, the principles of using sequential biocatalytic reductions—for instance, with an ene-reductase (ER) followed by an alcohol dehydrogenase (ADH)—offer a highly efficient and scalable pathway to all four stereoisomers of a target molecule from a common prochiral starting material. mdpi.com

The table below summarizes key aspects of a representative scalable synthetic approach.

| Parameter | Description | Advantages for Scalability |

| Starting Material | Enantiomerically pure (3R,4S)-1-benzyl-3,4-epoxypiperidine | Accessible chiral precursor |

| Key Reaction | Lewis acid-catalyzed epoxide ring-opening with an amine | High regio- and stereoselectivity |

| Reagents | Amine nucleophile, Lithium Perchlorate (LiClO₄) | Readily available and effective catalyst |

| Solvent | Acetonitrile (CH₃CN) | Standard industrial solvent |

| Temperature | Room Temperature | Low energy cost, simplified equipment |

| Yield | 75-85% | High efficiency reduces waste and cost |

Application of Green Chemistry Principles in Aminopiperidinol Synthesis

The integration of green chemistry principles into the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible manufacturing processes. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This involves a focus on metrics such as atom economy, the reduction of waste, the use of safer solvents, and energy efficiency.

Atom Economy Maximization in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comwikipedia.org The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the product, and no byproducts are formed. nih.gov

In the synthesis of aminopiperidinols, maximizing atom economy involves carefully selecting reaction types.

High Atom Economy Reactions: Addition reactions, cycloadditions, and rearrangements are highly desirable as they are inherently atom-economical. For example, the key epoxide ring-opening step in the synthesis of trans-4-aminopiperidin-3-ols is an addition reaction where the amine nucleophile is fully incorporated into the product, leading to a high atom economy for that specific step. arkat-usa.org

The table below compares different reaction types based on their inherent atom economy.

| Reaction Type | Description | Atom Economy | Relevance to Aminopiperidinol Synthesis |

| Addition | Two or more molecules combine to form a larger one. | Excellent (often 100%) | Epoxide ring-opening is a key example. arkat-usa.org |

| Rearrangement | A molecule's skeleton is rearranged to give a structural isomer. | Excellent (100%) | Can be used to form complex cyclic structures efficiently. |

| Substitution | A functional group is replaced by another. | Moderate to Poor | Often generates leaving groups as waste. |

| Elimination | A pair of atoms or groups are removed from a molecule. | Poor | Generates byproducts. |

| Wittig Reaction | A ketone/aldehyde is converted to an alkene. | Very Poor | Generates triphenylphosphine (B44618) oxide as a high molecular weight byproduct. |

Designing a synthetic route that prioritizes addition and rearrangement reactions while minimizing the use of protecting groups and stoichiometric reagents is crucial for maximizing atom economy.

Reduction of Hazardous Solvents and Reagents

A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which constitute a large portion of the waste generated in chemical synthesis. rsc.org Solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used but pose significant health and environmental risks.

Research has focused on identifying and implementing greener alternatives. Propylene carbonate, for example, has been demonstrated as a viable green polar aprotic solvent that can replace DMF and DCM in key synthetic steps like amide bond formation. rsc.org For the synthesis of aminopiperidinols, this could be applied to coupling reactions or other steps that traditionally use these hazardous solvents. Other green solvent strategies include the use of water, supercritical fluids, or ionic liquids.

The selection of reagents is also critical. The use of catalytic reagents over stoichiometric ones is a core green chemistry principle. In the synthesis of trans-4-aminopiperidin-3-ols, the use of a catalytic amount of LiClO₄ to promote the epoxide opening is preferable to using a stoichiometric Lewis acid that would generate more waste. arkat-usa.org

The following table lists common hazardous solvents and potential greener alternatives.

| Hazardous Solvent | Primary Hazards | Potential Green Alternative(s) |

| Dimethylformamide (DMF) | Reproductive toxicity, liver damage | Propylene Carbonate, Dimethyl Sulfoxide (DMSO), Cyrene™ |

| Dichloromethane (DCM) | Carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate |

| Benzene | Carcinogen, flammable | Toluene (less toxic), Cyclopentyl methyl ether (CPME) |

| Chloroform | Carcinogen, liver and kidney damage | 2-Methyltetrahydrofuran (2-MeTHF) |

Energy Efficiency in Reaction Conditions

Improving energy efficiency is another cornerstone of green chemistry, aiming to reduce the environmental and economic impact of chemical processes. Synthetic routes should be designed to operate at ambient temperature and pressure whenever possible. mdpi.com

Key strategies for enhancing energy efficiency in aminopiperidinol synthesis include:

Catalysis: The use of catalysts is paramount as they lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and at a faster rate. The LiClO₄-catalyzed synthesis of trans-aminopiperidinols at room temperature is a prime example of this principle in action. arkat-usa.org

Alternative Energy Sources: Technologies such as microwave irradiation and ultrasound can provide energy to reactions more efficiently than conventional heating methods. mdpi.com These techniques can significantly reduce reaction times and sometimes improve yields and selectivity, contributing to a more energy-efficient process.

The table below compares conventional heating with alternative energy-efficient methods.

| Method | Mechanism | Advantages | Disadvantages |

| Conventional Heating | Conductive heat transfer from an external source | Well-established, simple setup | Inefficient energy transfer, slow heating, temperature gradients |

| Microwave Irradiation | Direct heating of polar molecules through dielectric loss | Rapid and uniform heating, reduced reaction times, often higher yields | Requires specialized equipment, potential for localized overheating |

| Ultrasonication | Acoustic cavitation creates localized high-energy zones | Enhances mass transfer, can initiate or accelerate reactions | Can be difficult to scale up, may degrade sensitive molecules |

By adopting these green chemistry principles, the synthesis of this compound and its stereoisomers can be made more sustainable, safer, and economically viable.

Physicochemical and Spectroscopic Characterization of 3s,4s 4 Aminopiperidin 3 Ol Structures

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic methods provides a detailed picture of the molecular architecture and purity of (3S,4S)-4-Aminopiperidin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation and Diastereomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms and the stereochemical relationship between substituents in the piperidine (B6355638) ring.

In the analysis of derivatives of 4-aminopiperidin-3-ol, ¹H and ¹³C NMR spectra are used to confirm the formation of a single diastereomer. arkat-usa.orgresearchgate.net For the trans configuration, as seen in the (3S,4S) isomer and its enantiomer, the vicinal coupling constants (³J) between axial protons are characteristically large. Specifically, the coupling constant between the protons at C-3 and C-4 (³J₃ₐ,₄ₐ) is a key indicator of the trans-diaxial relationship of the hydroxyl and amino groups. researchgate.net For a series of related trans-(3R,4R)-1-benzyl-4-aminopiperidin-3-ol derivatives, these coupling constants were observed to be in the range of 9.1 to 10.4 Hz, confirming the trans configuration. researchgate.net

The enantiomeric purity of precursors used in the synthesis of these compounds can be confirmed by comparing specific rotation values, which are then supported by NMR data showing the formation of a single diastereomer. arkat-usa.orgresearchgate.net

Table 1: Representative ¹H NMR Vicinal Coupling Constants for trans-4-Aminopiperidin-3-ol Derivatives researchgate.net

| Coupling Constant | Value (Hz) |

| ³J₃ₐ,₄ₐ | 9.1 - 10.4 |

| ³J₅ₐ,₆ₐ | 11.4 - 13.3 |

Single-Crystal X-ray Diffraction for Absolute Stereochemical Assignment

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of a crystalline molecule, providing unequivocal proof of its absolute stereochemistry. bruker.comub.edu This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern to build a detailed model of the atomic arrangement. ub.educeitec.cz

For the stereochemical elucidation of the 4-aminopiperidin-3-ol scaffold, SC-XRD has been successfully applied to derivatives. arkat-usa.orgresearchgate.net For instance, the absolute configuration of a related compound, (–)-(3R,4R)-1-benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol dihydrobromide, was unambiguously determined by single-crystal X-ray analysis. arkat-usa.org This analysis confirmed the (3R,4R) configuration of the stereogenic centers, and by extension, established the stereochemistry of other compounds in the same synthetic line. arkat-usa.org The ability to grow crystals suitable for X-ray analysis is a critical prerequisite for this technique. arkat-usa.orgub.edu

Circular Dichroism (CD) Spectroscopy for Optical Activity and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. hebmu.edu.cn This provides information about the absolute configuration and the conformation of the molecule in solution. arkat-usa.orghebmu.edu.cn

The absolute stereochemistry of the 4-aminopiperidin-3-ol series has been investigated using CD spectroscopy on N-salicylidenimine derivatives. arkat-usa.orgresearchgate.net According to the planar sector rule for N-salicylidene derivatives of chiral alkylamines, the sign of the Cotton effects around 315 nm and 250 nm can be correlated to the absolute configuration. arkat-usa.org For a derivative of this compound, positive Cotton effects were observed at 322 nm and 250 nm, which corresponds to a positive chirality and thus confirms the (3S,4S) configuration. arkat-usa.orgresearchgate.net This provides a valuable method for assigning absolute configuration when single crystals for X-ray diffraction are not available.

Elemental Analysis for Compound Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. arkat-usa.orgresearchgate.net This method serves to confirm the empirical formula of a newly synthesized compound, ensuring its purity and chemical identity. mdpi.com The individuality of various aminohydroxylated piperidine derivatives has been confirmed by elemental analysis, often performed after isolating the compounds as dihydrochlorides or dihydrobromides. arkat-usa.orgresearchgate.net

Table 2: Physicochemical Properties of this compound Dihydrochloride (B599025) chemscene.com

| Property | Value |

| Molecular Formula | C₅H₁₄Cl₂N₂O |

| Molecular Weight | 189.08 |

| Purity | ≥98% |

Stereochemical Correlation Methods for Configuration Determination

Stereochemical correlation is a powerful strategy used to determine the absolute configuration of a chiral molecule by chemically relating it to a compound of a known absolute configuration. arkat-usa.orgresearchgate.net This method is particularly useful when direct determination by methods like X-ray crystallography is not feasible.

The absolute configuration of the trans-4-aminopiperidin-3-ol series was established through stereochemical correlation. arkat-usa.orgresearchgate.net The synthesis started from an enantiomerically pure precursor, (3R,4S)-3,4-epoxypiperidine. The reaction of this epoxide with various amines proceeds via a trans ring-opening mechanism, leading to the formation of trans-(3R,4R)-4-aminopiperidin-3-ols. arkat-usa.orgresearchgate.net Since the stereochemistry of the starting epoxide was known and the reaction mechanism is stereospecific, the configuration of the resulting amino alcohol products could be confidently assigned. This assignment was further corroborated by single-crystal X-ray analysis and CD spectroscopy of derivatives, demonstrating the consistency and reliability of these combined methods. arkat-usa.org

Chemical Reactivity and Transformations of 3s,4s 4 Aminopiperidin 3 Ol Derivatives

Functional Group Interconversions at Piperidine (B6355638) Nitrogen, Hydroxyl, and Amino Centers

The (3S,4S)-4-aminopiperidin-3-ol molecule contains three distinct functional groups amenable to chemical modification: the secondary amine of the piperidine ring, the primary amino group at the C4 position, and the secondary hydroxyl group at the C3 position. wikipedia.orglibretexts.org Functional group interconversion involves converting one of these groups into another through processes like substitution, oxidation, or reduction. vanderbilt.eduimperial.ac.uk

The reactivity of these centers can be selectively controlled through the use of protecting groups and specific reaction conditions. For instance, the piperidine nitrogen can be protected with common amine protecting groups like benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) to prevent its participation in subsequent reactions targeting the primary amino or hydroxyl functions. researchgate.net Similarly, the primary amino group can be selectively protected, allowing for modifications at the piperidine nitrogen. The hydroxyl group can undergo oxidation to a ketone or be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. vanderbilt.eduevitachem.com

Acylation, Alkylation, and Arylation Reactions of the Amino Functionality

The primary amino group at the C4 position is a key site for introducing structural diversity through acylation, alkylation, and arylation reactions.

Acylation of the primary amine is readily achieved using acyl chlorides or acid anhydrides to form amide bonds. libretexts.orgmasterorganicchemistry.com This transformation is fundamental in the synthesis of various biologically active molecules. For example, reaction with acetyl chloride or propionic anhydride (B1165640) introduces acetyl or propionyl groups, respectively. libretexts.orgnih.gov

Alkylation introduces alkyl substituents to the amino group. This can be performed using alkyl halides. However, controlling the degree of alkylation to prevent the formation of tertiary amines or quaternary ammonium (B1175870) salts can be challenging. A method for selective mono-alkylation involves the temporary protection of the primary amine as an imine, for instance by reacting it with 4-methyl-2-pentanone. The secondary piperidine nitrogen can then be alkylated, followed by hydrolysis of the imine to restore the primary amine. acs.org

Arylation reactions, which form a carbon-nitrogen bond with an aromatic ring, can also be performed, though they are less common for this specific functionality compared to acylation and alkylation.

Derivatization Strategies for Structural Diversification

The strategic derivatization of this compound is a cornerstone for creating libraries of compounds for drug discovery.

Formation of N-(3-hydroxy-4-piperidinyl)benzamide Derivatives

A significant class of derivatives is formed by the acylation of the 4-amino group with substituted benzoic acids or their corresponding acyl chlorides, yielding N-(3-hydroxy-4-piperidinyl)benzamide derivatives. google.comscience.gov These reactions are typically performed under standard amide bond-forming conditions. The synthesis of cis-4-amino-3-hydroxypiperidine derivatives, for example, has been explored for their potential as gastric prokinetic agents. arkat-usa.org The resulting benzamides often serve as core structures in the development of various therapeutic agents. nih.gov A patent describes a series of these derivatives for potential pharmaceutical applications. google.com

Synthesis of Anilidopiperidine Analogs

Anilidopiperidine analogs, which are central to a class of potent synthetic opioids, can be synthesized using strategies that involve the this compound scaffold. nih.govgoogle.com The synthesis often begins with a protected form of the piperidine, such as 1-benzyl-4-piperidone. google.com While many classical syntheses start from the piperidone, modern approaches can utilize chiral aminopiperidinols. Ring-opening of a corresponding 1-aralkyl-3,4-epoxypiperidine with an aniline (B41778) derivative in the presence of lithium salts in acetonitrile (B52724) leads regioselectively to trans-4-anilino-piperidin-3-ols. researchgate.net These intermediates can be further N-acylated and modified at the piperidine nitrogen to produce complex anilidopiperidine analgesics like fentanyl and its analogs. nih.gov

Regioselectivity in Ring Substitutions and Modifications

Regioselectivity refers to the preferential reaction at one functional group over another. masterorganicchemistry.com In derivatives of this compound, the primary amine at C4 is generally more nucleophilic and less sterically hindered than the secondary amine in the piperidine ring. This inherent difference allows for selective reactions.

For instance, acylation reactions with one equivalent of an acylating agent will predominantly occur at the C4-amino group. Selective N-alkylation of the piperidine ring nitrogen can be achieved by first protecting the primary amine. acs.org A notable example of regioselectivity is seen in the ring-opening of N-protected 3,4-epoxypiperidines. The use of different solvents and catalysts can direct the nucleophilic attack of an amine to either the C3 or C4 position. Reactions in protic solvents like 2-propanol tend to yield 3-amino-piperidin-4-ols, whereas reactions in acetonitrile with lithium salts favor the formation of trans-4-amino-piperidin-3-ols. researchgate.netresearchgate.net This control is crucial for synthesizing the desired constitutional isomer.

Theoretical Studies and Conformational Analysis of Aminopiperidinol Systems

Computational Chemistry Approaches for Conformational Landscape Exploration

To map the potential energy surface of aminopiperidinol systems, computational chemists employ a variety of methods to predict stable conformations and the energy barriers between them. These approaches range from highly accurate but computationally expensive ab initio methods to more efficient Density Functional Theory (DFT) calculations.

Ab initio molecular orbital methods are foundational in computational chemistry, solving the Schrödinger equation without empirical parameters. researchgate.net Methods like Hartree-Fock (HF) provide a starting point, but more advanced techniques that include electron correlation, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for calculating molecular energies and properties. mdpi.com For aminopiperidinol systems, these methods can be used to accurately model the subtle electronic effects that influence geometry, such as gauche and anomeric effects, and to provide benchmark energies for more computationally efficient methods. researchgate.net

Semiempirical methods, which use parameters derived from experimental data, offer a faster alternative for exploring the conformational space of larger molecules, though with a trade-off in accuracy.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for systems of this size, offering a favorable balance between accuracy and computational cost. nih.govnih.gov DFT methods, such as the popular B3LYP or the M06-2X functionals, are widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms. nih.govmdpi.com For (3S,4S)-4-Aminopiperidin-3-ol, DFT is instrumental in determining bond lengths, bond angles, and dihedral angles for various conformers. mdpi.com Frequency calculations are subsequently performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to derive thermochemical data like Gibbs free energies. mdpi.com

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Description | Typical Application for Aminopiperidinols |

|---|---|---|

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the electronic Schrödinger equation from first principles with approximations for electron correlation. researchgate.netmdpi.com | Provides highly accurate benchmark energies for key conformers; detailed analysis of electronic structure. |

| DFT (e.g., B3LYP, M06-2X) | Models electron correlation through a functional of the electron density, offering good accuracy at a lower computational cost. nih.govmdpi.com | Geometry optimization of various conformers (chair, boat), calculation of relative energies, and prediction of vibrational spectra. nih.gov |

| Semiempirical (e.g., AM1, PM3) | Uses parameters derived from experimental data to simplify calculations. | Rapid initial screening of a large number of possible conformations. |

Investigation of Intramolecular Hydrogen Bonding and Electrostatic Interactions

The relative orientation of the amino and hydroxyl groups in this compound is heavily influenced by non-covalent interactions within the molecule itself. Intramolecular hydrogen bonds, where the hydroxyl group's hydrogen interacts with the amino group's nitrogen (or vice versa), can significantly stabilize certain conformations. nih.gov In the trans configuration of this compound, where the substituents can be axial-equatorial or equatorial-axial, the potential for hydrogen bonding is a key determinant of the preferred geometry.

Computational techniques like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. nih.gov AIM theory can identify bond critical points between the hydrogen and the acceptor atom, providing evidence of a hydrogen bond. NBO analysis can reveal the stabilizing energy associated with the orbital overlap between the lone pair of the acceptor atom and the antibonding orbital of the donor bond (e.g., n(N) → σ*(O-H)). nih.gov These interactions compete with steric repulsions and other electrostatic forces to define the conformational equilibrium. nih.gov

Analysis of Piperidine (B6355638) Ring Puckering and Conformational Equilibria

Like cyclohexane, the piperidine ring is not planar and adopts puckered conformations to relieve ring strain. The most stable and common conformation is the chair form. wikipedia.org However, other higher-energy conformers like the twist-boat also exist. acs.org For a substituted piperidine, the substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

In this compound, the two chair conformers are in equilibrium. One conformer will have the 3-ol group in an axial position and the 4-amino group in an equatorial position (axial-equatorial or a,e), while the other will have the opposite arrangement (equatorial-axial or e,a).

The relative stability of these two chair conformers is determined by several factors:

Steric Hindrance : Generally, bulky substituents prefer the less crowded equatorial position to avoid steric clashes (1,3-diaxial interactions) with axial hydrogens.

Intramolecular Hydrogen Bonding : As discussed, a hydrogen bond between the amino and hydroxyl groups can stabilize a conformer that might otherwise be sterically disfavored. For instance, an axial-equatorial arrangement might be stabilized if it allows for a favorable hydrogen bonding distance and angle.

Computational studies can predict the Gibbs free energy difference (ΔG) between these conformers, allowing for the determination of their relative populations at equilibrium. nih.gov

Table 2: Key Conformations of the Piperidine Ring

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest | Staggered arrangement of all bonds, minimizing torsional strain. The dominant form. wikipedia.org |

| Twist-Boat | Higher (~5-6 kcal/mol) | A flexible conformation that avoids the flagpole interactions of the pure boat form. acs.org |

| Boat | Highest | Eclipsed bonds and steric repulsion ("flagpole" hydrogens) make this a high-energy transition state between twist-boat forms. |

Solvent Effects on Aminopiperidinol Conformations

The conformational preference of this compound can be significantly altered by the surrounding solvent. aps.org Solvents can influence the conformational equilibrium in several ways:

Polarity and Dielectric Constant : In nonpolar solvents, intramolecular interactions, such as hydrogen bonding, are paramount in determining the preferred conformation. wikipedia.org In polar, protic solvents like water or methanol, the solvent molecules can compete to form intermolecular hydrogen bonds with the amino and hydroxyl groups. rsc.org This can disrupt the intramolecular hydrogen bond, potentially favoring a more "open" conformation where the substituents are further apart. aps.org

Explicit Solvent Models : Computational models, such as molecular dynamics simulations, can explicitly include solvent molecules to provide a dynamic picture of how the solute and solvent interact.

Implicit Solvent Models : Alternatively, Polarizable Continuum Models (PCM) treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to estimate the stabilizing or destabilizing effect of the solvent on different conformers. nih.gov

Studies on similar systems have shown that polar solvents can stabilize conformers with a larger dipole moment, while nonpolar solvents favor conformations that are stabilized by internal hydrogen bonds. nih.gov

pH-Dependent Conformational Switches in Aminopiperidinol Systems

The conformational landscape of this compound is highly sensitive to pH due to the presence of two basic nitrogen atoms: the ring nitrogen and the exocyclic amino group. At different pH values, these sites can become protonated.

Protonation introduces a positive charge, which dramatically alters the molecule's electrostatic profile and conformational preferences. nih.gov For instance, protonation of the ring nitrogen to form a piperidinium (B107235) salt can lead to significant stabilization of the axial conformer for polar substituents at the 4-position. nih.gov This is due to favorable electrostatic interactions (e.g., reduced dipole-charge repulsion) between the positively charged nitrogen and the electronegative substituent. In some 4-substituted piperidines, this effect is strong enough to reverse the conformational preference from equatorial to axial upon protonation. nih.gov

The specific conformational changes in this compound will depend on which nitrogen is protonated (or if both are) and the resulting interplay between steric hindrance and the powerful new electrostatic forces within the molecule.

3s,4s 4 Aminopiperidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursors for Natural Aminohydroxylated Piperidine (B6355638) Alkaloid Analogs

(3S,4S)-4-Aminopiperidin-3-ol and its enantiomer are recognized as valuable precursors for the synthesis of analogs of aminohydroxylated piperidine alkaloids. arkat-usa.org This class of natural products, often referred to as iminosugars, is known for potent and selective inhibition of glycosidases and other carbohydrate-processing enzymes, giving them high therapeutic potential for treating diabetes, viral infections like HIV, and cancer. arkat-usa.org

The synthesis of these chiral amino alcohols often starts from an enantiomerically pure precursor, such as (3R,4S)-3,4-epoxypiperidine. The key step involves the regioselective and stereospecific ring-opening of the epoxide with various amines. This reaction, often facilitated by a Lewis acid like lithium perchlorate (B79767) (LiClO₄), proceeds with high fidelity to yield the trans-amino alcohol. arkat-usa.orgresearchgate.net This methodology provides a reliable route to various optically pure trans-4-aminopiperidin-3-ols, which can then be further elaborated to create a library of piperidine alkaloid analogs for biological screening. arkat-usa.org The ability to introduce diverse substituents via the amine nucleophile makes this a flexible strategy for mimicking natural product structures and exploring structure-activity relationships. nih.govnih.gov

Table 1: Synthesis of (3R,4R)-4-Aminopiperidin-3-ol Derivatives via Epoxide Ring-Opening

| Epoxide Precursor | Amine Nucleophile | Product | Stereochemistry |

|---|---|---|---|

| (3R,4S)-(–)-3,4-Epoxypiperidine | Benzylamine | (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol | trans |

| (3R,4S)-(–)-3,4-Epoxypiperidine | (S)-1-Phenylethylamine | (3R,4R)-1-Benzyl-4-(((S)-1-phenylethyl)amino)piperidin-3-ol | trans |

| (3R,4S)-(–)-3,4-Epoxypiperidine | 2-Hydroxyethylamine | 2-(((3R,4R)-1-Benzyl-3-hydroxypiperidin-4-yl)amino)ethan-1-ol | trans |

Data sourced from synthesis schemes described in scientific literature. arkat-usa.org

Application in the Construction of Complex Heterocyclic Scaffolds

The rigid, chiral framework of this compound makes it an ideal component for building larger, more complex heterocyclic systems designed to interact with specific biological targets.

While this compound is a valuable chiral building block, the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib utilizes a structurally related but distinct piperidine intermediate. unl.pt The core of Tofacitinib requires (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine. cjph.com.cnresearchgate.net This intermediate possesses a cis-relationship between the amino and methyl groups at the C3 and C4 positions, respectively, and lacks the hydroxyl group present in the title compound.

The synthesis of Tofacitinib highlights the modularity of using substituted piperidines in drug design. derpharmachemica.com The general strategy involves coupling the chiral piperidine amine with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, followed by further functionalization. cjph.com.cn Although not directly used for Tofacitinib, the synthetic principles for preparing chiral aminopiperidines are broadly applicable, and this compound remains a relevant scaffold for developing other novel pharmaceutical agents. derpharmachemica.com

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous kinase inhibitors. nih.govnih.gov The efficacy of these inhibitors is often achieved by attaching a substituted piperidine ring to the C4 position of the pyrimidine. This piperidine moiety projects into the solvent-exposed region of the enzyme's ATP-binding site, allowing for modifications that can enhance potency and selectivity.

The integration of a chiral building block like this compound into a pyrrolo[2,3-d]pyrimidine system introduces specific stereochemical and functional features (amino and hydroxyl groups) that can form targeted hydrogen bonds and other interactions within an enzyme active site. This strategy is central to the design of next-generation enzyme inhibitors, where precise control over the three-dimensional arrangement of functional groups is critical for achieving the desired pharmacological profile. nih.gov By varying the substituents on the piperidine nitrogen and its stereochemistry, chemists can fine-tune the molecule's interaction with target enzymes, such as those in the JAK family. nih.govnih.gov

The synthesis of Fentanyl and its numerous analogs typically originates from different classes of piperidine precursors. nih.govnih.gov The most common synthetic routes, such as the Janssen and Siegfried methods, utilize 4-piperidone (B1582916) derivatives or 4-anilinopiperidine (4-AP) as the key starting materials. federalregister.govresearchgate.net These precursors are then elaborated through steps like reductive amination and acylation to build the final N-aryl-N-(piperidin-4-yl)propionamide structure characteristic of Fentanyl. nih.govdtic.mil

This compound is not a standard precursor in the established synthetic pathways for Fentanyl. The presence of the C3-hydroxyl group and the specific stereochemistry distinguish it significantly from the achiral, simpler piperidine cores used in mainstream Fentanyl synthesis. While it is theoretically possible to devise a synthetic route from this amino alcohol to a Fentanyl analog, it would represent a departure from the efficient and well-documented methods currently employed in both legitimate and illicit manufacturing. federalregister.govussc.gov

Table 2: Common Precursors in Fentanyl Synthesis

| Precursor Name | Synthetic Route | Role |

|---|---|---|

| N-phenethyl-4-piperidone (NPP) | Siegfried Method | Intermediate leading to ANPP |

| 4-anilinopiperidine (4-AP) | Gupta Method | Key precursor for conversion to ANPP |

| N-phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP) | Janssen, Siegfried, Gupta | Immediate precursor to Fentanyl |

| N-Boc-4-piperidinone | Modern variations | Protected starting material for building the piperidine core |

Data sourced from reviews on Fentanyl synthesis. federalregister.govdtic.mil

A powerful strategy in drug discovery is the use of bioisosteric replacement, where a molecular fragment is exchanged for another with similar steric and electronic properties. The five-membered pyrrolidine (B122466) ring is often used as an analog for the six-membered piperidine ring. nih.gov By analogy, the chiral β-amino alcohol motif of this compound can be translated to its pyrrolidine counterpart, (3S,4S)-4-aminopyrrolidine-3-ol.

This pyrrolidine analog has been successfully employed as a chiral scaffold for the development of potent inhibitors of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. researchgate.net Researchers have synthesized libraries of (3S,4S)-4-aminopyrrolidine-3-ol derivatives, demonstrating that this scaffold can effectively position functional groups to interact with the catalytic aspartate residues in the BACE1 active site. researchgate.net This successful application underscores the utility of the trans-amino-hydroxy motif on a saturated five-membered ring and suggests, by analogy, that the piperidine version could be similarly effective in targeting enzymes that require this specific spatial arrangement of hydrogen-bond donors and acceptors. nih.gov

Chiral Ligands in Asymmetric Synthesis and Asymmetric Catalysis

The defined trans-stereochemistry of the amino and hydroxyl groups in this compound makes it an excellent candidate for use as a chiral ligand in asymmetric catalysis. arkat-usa.org These two functional groups can act as a bidentate ligand, coordinating to a metal center to create a rigid, chiral environment. This chiral pocket can then influence the stereochemical outcome of a chemical reaction, enabling the synthesis of enantiomerically enriched products.

The development of novel chiral ligands is crucial for advancing asymmetric synthesis. researchgate.net Piperidine-based amino alcohols are attractive because the ring structure reduces conformational flexibility, which can lead to higher levels of stereocontrol in catalytic processes. By modifying the substituents on the piperidine nitrogen and the amino group, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize its performance for specific transformations, such as asymmetric reductions, additions, or annulations. arkat-usa.orgresearchgate.net

Utilization in Peptidomimetic Design and Non-Canonical Amino Acid Analogs

The rigid, chiral structure of this compound presents a promising scaffold for the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. The defined stereochemistry of the amino and hydroxyl groups could allow for the precise spatial arrangement of pharmacophoric features, potentially leading to enhanced metabolic stability and oral bioavailability compared to natural peptides.

In theory, this compound could serve as a dipeptide isostere, replacing a section of a peptide backbone to induce conformational constraints or to introduce novel vectoral orientations for side-chain mimics. As a non-canonical amino acid analog, the piperidine ring could be incorporated into a peptide sequence, offering a constrained cyclic structure in place of a more flexible natural amino acid. This could have significant implications for the resulting peptide's secondary structure and its ability to interact with biological targets.

However, a diligent search of the scientific literature did not yield specific studies or detailed research findings where this compound has been explicitly used for these purposes. Consequently, no data tables of synthesized peptidomimetics or non-canonical amino acid analogs incorporating this specific molecule can be provided at this time.

Design of Molecules Targeting Specific Molecular Interactions (e.g., Enzyme and Receptor Binding Affinity)

The vicinal amino and hydroxyl groups on the piperidine ring of this compound offer key hydrogen bonding donor and acceptor sites, which are critical for molecular recognition at the active sites of enzymes and the binding pockets of receptors. The piperidine ring itself provides a non-planar, saturated heterocyclic core that can be further functionalized to explore chemical space and optimize ligand-target interactions.

The potential for this building block to be incorporated into novel inhibitors or ligands is significant. For instance, the amino group could be acylated or reductively aminated to introduce side chains that mimic the residues of a natural substrate, while the hydroxyl group could form key interactions with polar residues in a binding site.

Nevertheless, specific examples of molecules derived from this compound with demonstrated high affinity for particular enzymes or receptors are not described in the available literature. Research detailing the structure-activity relationships (SAR) of derivatives of this compound, or data tables of their binding affinities, could not be located. While the broader class of aminopiperidine-containing molecules has been explored in drug discovery, the specific contribution and application of the this compound isomer remain to be elucidated in published research.

Historical Context and Future Research Directions in Aminopiperidinol Chemistry

Evolution of Synthetic Strategies for Chiral Piperidine (B6355638) Derivatives

The journey to access enantiomerically pure piperidine derivatives has been marked by a progression from classical resolution techniques to highly sophisticated asymmetric catalytic methods. Early approaches often relied on the separation of racemic mixtures or the use of stoichiometric chiral auxiliaries to induce stereoselectivity. researchgate.net The development of methods for the stereocontrolled synthesis of piperidines has been a significant focus in organic chemistry, with numerous strategies emerging over the years. researchgate.netmdma.ch

Key historical developments in the synthesis of chiral piperidines include:

Hydrogenation of Pyridine (B92270) Derivatives: The reduction of substituted pyridines is a fundamental approach to piperidine synthesis. nih.gov Early methods often resulted in racemic mixtures. However, the advent of transition metal catalysis, particularly with rhodium, iridium, and palladium complexes bearing chiral ligands, enabled highly enantioselective hydrogenations of pyridinium salts and activated pyridines. nih.gov

Intramolecular Cyclization Reactions: Aza-Diels-Alder reactions, intramolecular Michael additions, and reductive aminations of keto-aldehydes or keto-esters have been cornerstone strategies for constructing the piperidine ring. researchgate.net The stereochemical outcome of these reactions has been controlled through the use of chiral auxiliaries, chiral catalysts, and substrate control.

Mannich and Related Reactions: The Mannich reaction, which forms a carbon-carbon bond between an amine, a carbonyl compound, and an active hydrogen compound, has been a powerful tool for piperidine synthesis. researchgate.net Organocatalysis, particularly using proline and its derivatives, has revolutionized the asymmetric Mannich reaction, providing access to highly functionalized and enantioenriched piperidines.

Ring-Closing Metathesis (RCM): The development of ruthenium-based catalysts for RCM provided a versatile method for the synthesis of unsaturated piperidines from acyclic diene precursors. Subsequent reduction or functionalization of the double bond allows for the introduction of further stereocenters.

Specifically for vicinal amino alcohols within a piperidine ring, strategies have often involved the stereoselective opening of epoxides or aziridines, or the diastereoselective reduction of α-amino ketones or α-hydroxy imines. rsc.orgmdpi.comacs.org The synthesis of the vicinal amino alcohol moiety is a significant area of research due to its prevalence in biologically active molecules. rsc.orgmdpi.comacs.org

Emerging Methodologies for Enhanced Stereocontrol in Aminopiperidinol Synthesis

Recent years have witnessed a surge in the development of novel and highly efficient methods for the stereoselective synthesis of complex piperidines, including aminopiperidinols. These emerging methodologies offer improved levels of stereocontrol, functional group tolerance, and atom economy.

Organocatalysis

Asymmetric organocatalysis has become a central pillar in the synthesis of chiral molecules. For aminopiperidinols, organocatalysts can be employed in various key transformations:

Asymmetric Mannich Reactions: Chiral amines, thioureas, and phosphoric acids have been successfully used to catalyze the enantioselective Mannich reaction, setting the stereochemistry of the amino group. researchgate.net

Michael Additions: The conjugate addition of nitrogen nucleophiles to chiral α,β-unsaturated systems, or the addition of carbon nucleophiles to nitroalkenes followed by reduction, provides a pathway to functionalized piperidines with controlled stereochemistry.

Aldol (B89426) and Henry Reactions: Organocatalytic asymmetric aldol or Henry (nitroaldol) reactions can be used to construct the carbon skeleton with defined stereocenters, which can then be elaborated to the final aminopiperidinol.

Chemoenzymatic Synthesis

The combination of chemical and enzymatic steps, known as chemoenzymatic synthesis, leverages the high selectivity of enzymes for specific transformations. mdpi.com For aminopiperidinols, this can involve:

Kinetic Resolution: Enzymes such as lipases can be used for the kinetic resolution of racemic aminopiperidinol precursors, selectively acylating one enantiomer and allowing for the separation of the two.

Asymmetric Reduction: Ketoreductases can reduce a prochiral ketone precursor with high enantioselectivity to set the stereocenter of the hydroxyl group.

Transamination: Transaminases are increasingly used for the asymmetric synthesis of chiral amines from ketones. wiley.comnih.gov A prochiral ketopiperidinone could be converted to an aminopiperidinone with high enantiomeric excess, which can then be reduced to the aminopiperidinol. wiley.com

Hydroxylation: Recent advances have shown that enzymes can be used for the selective C-H oxidation of piperidines to introduce hydroxyl groups with high regio- and stereoselectivity. researchgate.net

Radical Cross-Coupling

A novel and powerful strategy combines biocatalytic C-H oxidation with radical cross-coupling reactions. researchgate.net This approach allows for the modular and enantioselective construction of complex piperidine derivatives. For example, an enzyme can first introduce a hydroxyl group stereoselectively onto the piperidine ring. This hydroxylated intermediate can then undergo radical-based cross-coupling reactions, such as Ni-electrocatalytic decarboxylative cross-coupling, to introduce a variety of substituents with high chemoselectivity. researchgate.net This method significantly shortens synthetic routes to valuable piperidine-containing molecules. nih.gov

Interdisciplinary Applications and Potential in Chemical Biology

The (3S,4S)-4-Aminopiperidin-3-ol scaffold, with its well-defined stereochemistry and vicinal amino and hydroxyl groups, represents a valuable building block for creating molecules with specific biological functions, extending its utility beyond traditional medicinal chemistry into the realm of chemical biology.

Scaffolds for Chemical Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or enzyme. rsc.org The aminopiperidinol scaffold is well-suited for the development of such probes due to its rigid structure and the presence of functional groups that can be readily modified.

Fluorescent Probes: The primary or secondary amine of the aminopiperidinol can be functionalized with a fluorophore. rsc.orgbiorxiv.org Such fluorescently labeled molecules can be used to visualize the localization of their target within cells or tissues, or to monitor enzyme activity through changes in fluorescence. The rigid piperidine core can help to position the fluorophore in a specific orientation, potentially influencing its photophysical properties.

Affinity-Based Probes: The scaffold can be derivatized with a reactive group (a "warhead") and a reporter tag (such as biotin). These affinity-based probes can be used to covalently label their protein target, allowing for its isolation and identification from complex biological mixtures. The stereochemistry of the aminopiperidinol core can be crucial for ensuring selective binding to the target's active site.

Elucidating Biological Pathways

By designing aminopiperidinol derivatives that act as inhibitors or modulators of specific enzymes, researchers can investigate the role of these enzymes in cellular pathways. For instance, derivatives of 4-aminopiperidine have been designed as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.govresearchgate.net By using such inhibitors, the downstream effects of DPP-IV inhibition on various signaling pathways can be studied. The development of highly selective probes based on the aminopiperidinol scaffold could help to dissect the complex roles of different enzymes within a family. nih.gov

Future Research Directions

The future of aminopiperidinol chemistry lies at the intersection of advanced synthetic methodologies and innovative applications in chemical biology. Key future directions include:

Development of Novel Bioorthogonal Reactions: Integrating aminopiperidinol scaffolds with bioorthogonal handles will allow for their use in live-cell imaging and proteomics experiments with minimal perturbation of the biological system. nih.gov

Scaffold-Hopping and Fragment-Based Design: Using the aminopiperidinol core as a starting point for fragment-based drug and probe discovery will enable the rapid exploration of chemical space to identify new ligands for a variety of biological targets.

Integration with "Omics" Technologies: Combining the use of aminopiperidinol-based probes with proteomics, metabolomics, and transcriptomics will provide a systems-level understanding of their biological effects and target engagement.

Q & A

Q. What are the key considerations in synthesizing (3S,4S)-4-Aminopiperidin-3-ol to ensure stereochemical purity?

Methodological Answer: Stereochemical purity is critical for this compound’s biological activity. Key steps include:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Rhodium complexes) during ring closure or amination to control stereochemistry .

- Protection-Deprotection Strategies : Protect the amino and hydroxyl groups with tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during synthesis .

- Chromatographic Purification : Employ chiral stationary phases (CSPs) in HPLC to separate enantiomers post-synthesis .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Stereochemical Confirmation : X-ray crystallography or NMR (e.g., NOESY) to verify 3S,4S configuration .

- Purity Assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with mass spectrometry .

- Functional Group Analysis : FT-IR for hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can stereochemical variations (e.g., 3R,4R vs. 3S,4S) impact the compound’s pharmacological activity?

Methodological Answer:

- Receptor Binding Studies : Use molecular docking simulations (e.g., AutoDock Vina) to compare enantiomer binding affinities to target proteins (e.g., neurological receptors) .

- In Vitro Assays : Test cytotoxicity and IC50 values in cell lines (e.g., HEK293) to correlate stereochemistry with activity .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Flow Chemistry : Use continuous flow reactors to minimize intermediate degradation and improve reaction control .

- AI-Driven Retrosynthesis : Tools like Pistachio or Reaxys databases predict high-yield pathways by analyzing reaction feasibility and side-product formation .

Key Considerations for Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.